molecular formula C28H31NO5 B11155662 7-(benzyloxy)-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-2H-chromen-2-one

7-(benzyloxy)-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-2H-chromen-2-one

Cat. No.: B11155662
M. Wt: 461.5 g/mol
InChI Key: RSBLEVQCACWQDW-UHFFFAOYSA-N
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Description

The compound 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-(BENZYLOXY)-4-METHYL-2H-CHROMEN-2-ONE is a complex organic molecule that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-(BENZYLOXY)-4-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from simpler precursors. One common approach is the condensation of a chromen-2-one derivative with a decahydroisoquinoline derivative under specific reaction conditions. The reaction is usually catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-(BENZYLOXY)-4-METHYL-2H-CHROMEN-2-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol .

Scientific Research Applications

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-(BENZYLOXY)-4-METHYL-2H-CHROMEN-2-ONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-(BENZYLOXY)-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-(BENZYLOXY)-4-METHYL-2H-CHROMEN-2-ONE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .

Properties

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-4-methyl-7-phenylmethoxychromen-2-one

InChI

InChI=1S/C28H31NO5/c1-19-23-11-10-22(33-18-20-7-3-2-4-8-20)15-25(23)34-27(31)24(19)16-26(30)29-14-13-28(32)12-6-5-9-21(28)17-29/h2-4,7-8,10-11,15,21,32H,5-6,9,12-14,16-18H2,1H3

InChI Key

RSBLEVQCACWQDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)CC(=O)N4CCC5(CCCCC5C4)O

Origin of Product

United States

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